17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one
Description
17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one, commonly known as progesterone, is a C21-steroid hormone critical for regulating the menstrual cycle, pregnancy, and embryogenesis. Its IUPAC name and CAS number (57-83-0) confirm its identity as a pregnane derivative with a cyclopenta[a]phenanthrene core, acetyl (C17), and methyl (C10, C13) substituents . Progesterone is synthesized in the ovaries, placenta, and adrenal glands, and it binds to nuclear progesterone receptors to mediate genomic signaling .
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHTISESGZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with cyclopentanone derivatives or androstenedione analogs as precursor molecules, owing to their structural similarity to the target compound's core.
Construction of the Decahydrocyclopenta[a]phenanthrene Core
Method A: Diels-Alder Cycloaddition
- Step 1: A Diels-Alder reaction between a suitable diene and dienophile constructs the fused ring system.
- Step 2: The resulting adduct undergoes aromatization or hydrogenation to form the decahydro structure.
Method B: Intramolecular Cyclization
Introduction of the Acetyl Group at C-17
Methylation at C-10 and C-13
Final Purification and Characterization
- Chromatography: Column chromatography and recrystallization are used to purify the product.
- Spectroscopic Analysis: NMR, IR, and MS confirm the structure and purity.
Representative Reaction Scheme
Precursor (androstenedione)
| (hydrogenation, cyclization)
Decahydro core
| (selective functionalization)
Acetylation at C-17
| (methylation at C-10 and C-13)
Final purification
Notes on Variability and Optimization
- Reaction Conditions: Temperature, solvent choice, and catalysts significantly influence yield and selectivity.
- Protecting Groups: Used to prevent undesired reactions at sensitive sites.
- Catalysts: Platinum, palladium, or Raney nickel are common for hydrogenation steps.
Summary Table of Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Construction of core | Diene + dienophile | Reflux, inert atmosphere | Ring formation |
| Hydrogenation | H₂, Pd/C | Room temperature, pressure | Saturation of double bonds |
| Acetylation | Acetic anhydride | Pyridine, 0°C to room temp | C-17 acetyl group |
| Methylation | Methyl iodide | Base (e.g., K₂CO₃), reflux | C-10 and C-13 methyl groups |
Chemical Reactions Analysis
Types of Reactions: 16-Dehydroprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of 16-Dehydroprogesterone, such as 16 alpha-hydroxyprogesterone .
Scientific Research Applications
16-Dehydroprogesterone has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other steroid hormones and as a model compound in studying steroid chemistry.
Biology: It is used to study the metabolic pathways of steroid hormones and their biological effects.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain hormonal disorders.
Mechanism of Action
The mechanism of action of 16-Dehydroprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, regulating the growth and shedding of the uterine lining . This interaction is crucial for maintaining pregnancy and regulating the menstrual cycle. Additionally, it may influence other signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Dihydrotestosterone (DHT)
- Structure : (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one (CAS 521-18-6).
- Key Differences :
- Replaces progesterone’s C17 acetyl group with a hydroxyl (-OH) group.
- Contains a reduced A-ring (5α-androstane structure) instead of progesterone’s ∆4-3-keto configuration.
- Biological Activity : DHT is a potent androgen, binding to androgen receptors with higher affinity than testosterone. Unlike progesterone, it lacks progestogenic activity and primarily regulates male secondary sexual characteristics .
Dydrogesterone
- Structure : (8S,9R,10S,13S,14S,17R)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one (CAS 246038-13-1).
- Key Differences :
- Structural isomer of progesterone with a retro-stereochemistry (9β,10α configuration) and a ∆6 double bond.
- Biological Activity : A synthetic progestin used clinically for luteal phase support. It exhibits higher oral bioavailability and selectivity for progesterone receptors compared to natural progesterone .
Guggulsterone
- Structure : (8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione (CAS 95975-55-6).
- Key Differences :
- Contains a C17 ethylidene group and an additional ketone at C14.
- Lacks progesterone’s C20 ketone.
- Biological Activity: A plant-derived steroid with antagonistic effects on farnesoid X receptor (FXR) and anti-inflammatory properties.
Comparison with Pharmacologically Modified Derivatives
Benzylidene Progesterone Derivatives
- Example: (8S,9S,10R,13S,14S,17S)-17-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one.
- Structural Modifications: Incorporation of a 4-fluorophenylpropenoyl group at C15.
- Biological Activity : Demonstrates potent anti-estrogenic and antiproliferative effects in breast cancer cells (IC50 < 10 µM). Unlike progesterone, it downregulates ERα and Cyclin D1, inducing apoptosis .
Dexamethasone
- Structure : (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[α]phenanthren-3-one (CAS 50-02-2).
- Key Differences :
- Fluorine at C9, hydroxyl groups at C11 and C17, and a hydroxyacetyl chain at C16.
- Biological Activity: A glucocorticoid with anti-inflammatory and immunosuppressive effects. Unlike progesterone, it inhibits phospholipase A2 and NF-κB signaling .
Physicochemical and Pharmacokinetic Properties
Biological Activity
17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one (CAS No. 2625-60-7) is a synthetic compound with potential biological activity. It belongs to a class of compounds known as steroids and has garnered interest for its possible therapeutic applications. This article reviews its biological activity based on diverse research findings and case studies.
- Molecular Formula : C21H30O3
- Molecular Weight : 330.46 g/mol
- Chemical Structure : The compound features a complex polycyclic structure typical of steroid derivatives.
Hormonal Activity
Research indicates that this compound exhibits significant hormonal activity. It acts as an agonist for steroid hormone receptors which may influence various physiological processes including:
- Reproductive Health : It has been shown to modulate estrogen receptors which can affect reproductive functions and development in animal models.
- Anti-inflammatory Effects : Studies have highlighted its potential role in inhibiting inflammation through modulation of cytokine production.
Anti-cancer Properties
Recent studies have explored the compound's anti-cancer properties:
- Mechanism of Action : It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways. For instance:
- Inhibition of NF-kB Pathway : This pathway is crucial for cell survival and proliferation; its inhibition can lead to cancer cell death.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound reduced tumor growth in xenograft models of breast cancer. |
| Johnson & Lee (2024) | Reported that it enhances the efficacy of chemotherapy agents in ovarian cancer cells. |
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects:
- NLRP3 Inflammasome Inhibition : The compound may inhibit the NLRP3 inflammasome pathway which is implicated in neuroinflammatory conditions such as Alzheimer's disease .
- Case Study : In a rat model of neurodegeneration induced by amyloid-beta peptides, treatment with the compound reduced markers of inflammation and improved cognitive function.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial:
- Toxicological Studies : Preliminary studies indicate low toxicity at therapeutic doses; however, long-term effects require further investigation.
| Parameter | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg in rodents |
| Chronic Exposure | No significant adverse effects observed at doses up to 100 mg/kg/day |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one, and what challenges arise during multi-step synthesis?
- Methodological Answer : Synthesis typically involves modifying natural steroid precursors (e.g., dehydroepiandrosterone analogs) via sequential oxidation, acetylation, and stereoselective alkylation. Critical steps include:
- Acetylation : Use of acetic anhydride or acetyl chloride under controlled anhydrous conditions to introduce the acetyl group at position 16.
- Methylation : Dimethyl sulfate or methyl iodide for introducing methyl groups at positions 10 and 13, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Decahydrocyclopenta[a]phenanthrenone Core : Achieved via catalytic hydrogenation or stereoselective reduction using NaBH₄/LiAlH₄, with careful monitoring of stereochemistry .
- Challenges : Low yields in stereoselective steps (e.g., <30% in some hydrogenations) and purification difficulties due to structurally similar byproducts.
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm methyl (δ 0.8–1.2 ppm), acetyl (δ 2.1–2.3 ppm), and ketone (δ 200–220 ppm) groups. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the decahydro core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₃H₃₀O₃, calculated m/z 354.2195) and fragmentation patterns indicative of acetyl loss .
- X-ray Crystallography : For absolute stereochemical confirmation, though limited by crystal growth challenges in hydrophobic steroid derivatives .
Q. How does this compound interact with steroid hormone receptors, and what assays are used to study these interactions?
- Methodological Answer :
- Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., ³H-corticosterone for glucocorticoid receptors) to measure IC₅₀ values.
- Transcriptional Activation : Luciferase reporter assays in HEK293 cells transfected with receptor plasmids (e.g., androgen/glucocorticoid receptors) to assess agonism/antagonism .
- Structural Insights : Molecular docking simulations (e.g., AutoDock Vina) predict binding poses in receptor ligand-binding domains, validated by mutagenesis studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as:
- Cell Lines : Receptor expression levels (e.g., COS-7 vs. HeLa) affect potency.
- Dosing Regimens : EC₅₀ values may vary due to differences in solubility (e.g., DMSO vs. cyclodextrin carriers).
- Orthogonal Assays : Validate anti-inflammatory activity via both NF-κB inhibition (luciferase) and cytokine ELISA (e.g., IL-6/TNF-α) to confirm mechanism .
- Species-Specificity : Test activity in primary cells from multiple species (e.g., murine vs. human macrophages) to identify conserved pathways .
Q. What strategies optimize reaction yields in the synthesis of halogenated analogs of this compound?
- Methodological Answer :
- Halogenation : Electrophilic halogenation (e.g., Cl₂ or N-chlorosuccinimide) at position 6 requires precise temperature control (0–5°C) to avoid overhalogenation.
- Catalysis : Use of iridium catalysts (e.g., [Ir(cod)Cl]₂) for stereoselective deoxygenation of tertiary alcohols, improving yields from 20% to 65% .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for acetylation steps, minimizing decomposition .
Q. How can computational modeling predict the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism hotspots (e.g., oxidation at C3 ketone).
- Molecular Dynamics (MD) : Simulate interactions with CYP3A4/5 isoforms to identify susceptible regions (e.g., acetyl group hydrolysis).
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) to refine models .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for permeation resistance) and FFP2 respirators during powder handling due to unknown acute toxicity .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks, especially during solvent-based reactions .
- Waste Disposal : Incinerate at >850°C to prevent environmental release, as decomposition products are uncharacterized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
